molecular formula C9H10BrClO B2734083 4-(bromomethyl)-2-chloro-1-ethoxybenzene CAS No. 1254062-93-5

4-(bromomethyl)-2-chloro-1-ethoxybenzene

Cat. No.: B2734083
CAS No.: 1254062-93-5
M. Wt: 249.53
InChI Key: GEPVISDPSFNIFB-UHFFFAOYSA-N
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Description

4-(bromomethyl)-2-chloro-1-ethoxybenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, characterized by the presence of bromomethyl, chloro, and ethoxy substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-(bromomethyl)-2-chloro-1-ethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-chloro-1-ethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-1-ethoxybenzene, followed by the introduction of a bromomethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and a solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-2-chloro-1-ethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives, depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: The major product is 2-chloro-1-ethoxybenzene.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-chloro-1-ethoxybenzene involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and ethoxy groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-1-methoxybenzene
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Uniqueness

4-(bromomethyl)-2-chloro-1-ethoxybenzene is unique due to the presence of the bromomethyl group, which imparts high reactivity and allows for diverse chemical modifications. The combination of chloro and ethoxy substituents further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPVISDPSFNIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254062-93-5
Record name 4-(bromomethyl)-2-chloro-1-ethoxybenzene
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